molecular formula C8H12N4 B196300 2-(1-Piperazinyl)pyrimidine CAS No. 20980-22-7

2-(1-Piperazinyl)pyrimidine

Cat. No. B196300
CAS RN: 20980-22-7
M. Wt: 164.21 g/mol
InChI Key: MRBFGEHILMYPTF-UHFFFAOYSA-N
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Description

“2-(1-Piperazinyl)pyrimidine” is a chemical compound and a piperazine derivative . It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . It is used as an anti-anxiety drug .


Synthesis Analysis

The synthesis of “2-(1-Piperazinyl)pyrimidine” involves the reaction of piperazine with chloropyrimidine in the presence of K2CO3 . The reaction is carried out in water at a temperature between 50-65°C. The product is then extracted with chloroform, dried over Na2SO4, and evaporated in vacuum to yield the compound .


Molecular Structure Analysis

The molecular formula of “2-(1-Piperazinyl)pyrimidine” is C8H12N4 . The molecular weight is 164.21 .


Chemical Reactions Analysis

“2-(1-Piperazinyl)pyrimidine” is a piperazine-based derivative and is a metabolite of buspirone . It may be used as a derivatization reagent for the carboxyl groups on peptides .


Physical And Chemical Properties Analysis

“2-(1-Piperazinyl)pyrimidine” appears as a clear yellow liquid after melting . Its refractive index is 1.587 at 20°C . It has a boiling point of 277°C and a density of 1.158 g/mL at 25°C .

Scientific Research Applications

Antiplatelet Agents

  • 2-(1-Piperazinyl)pyrimidine derivatives, including 2-(1-piperazinyl)chromone and 6-(1-piperazinyl)pyrimidin-4(3H)-one, have shown significant in vitro antiplatelet activity. These compounds, particularly the coumarins, have been highly effective in inhibiting human platelet aggregation (Roma et al., 2003).

Alzheimer's Disease Treatment

  • Piperazinyl pyrimidine derivatives have been developed as gamma-secretase modulators, potentially useful in treating Alzheimer's disease. These compounds offer significant selectivity over Notch cleavage, an important factor in therapeutic applications (Rivkin et al., 2010).

Antibacterial Agents

  • Certain 2-(1-Piperazinyl)pyrimidine compounds, like 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo derivatives, have demonstrated notable antibacterial activity, particularly against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

Platelet Aggregation Inhibition

  • Piperazinyl-glutamate-pyrimidines, with various substitutions at the 4-position of the pyrimidine, have been synthesized as P2Y12 antagonists to inhibit platelet aggregation. Modifications in these compounds have led to improved potency and bioavailability (Parlow et al., 2009).

Antioxidant Activity

  • Novel 2-(2-hydroxyphenyl) pyrimidine/benzothiazole-substituted flavones have been synthesized and evaluated for antioxidant potency. These compounds have shown significant free radical scavenging activity, with compounds incorporating benzothiazole being more effective (Kładna et al., 2018).

Antifungal Activity

  • Certain 2-(1-Piperazinyl)pyrimidine derivatives have been identified as selective growth inhibitors of Cryptococcus neoformans, a fungal pathogen (Fellah et al., 1996).

Antihistaminic Activity

  • Pyrimidine derivatives, including those with piperazine groups, have been synthesized and demonstrated significant anti-histaminic activity, comparable to standard drugs like mepiramine (Rahaman et al., 2009).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBFGEHILMYPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864967
Record name 2-(Piperazin-1-yl)pyrimidine
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Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Piperazinyl)pyrimidine

CAS RN

20980-22-7, 125523-53-7
Record name 1-(2-Pyrimidinyl)piperazine
Source CAS Common Chemistry
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Record name 1-(2-Pyrimidinyl)piperazine
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Record name 2-(Piperazin-1-yl)pyrimidine
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Record name 2-(piperazin-1-yl)pyrimidine
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Record name 1-(2-PYRIMIDINYL)PIPERAZINE
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Synthesis routes and methods I

Procedure details

A mixture of 3.2 g of 2-chloropyrimidine and 12.1 g of anhydrous piperazine in 100 ml of absolute ethanol is heated at reflux for 18 hours, then it is thoroughly evaporated under reduced pressure and in the warm. The residue is taken up with 400 ml of diethyl ether, the solution thus obtained is washed with 10 ml of an aqueous solution of sodium hydroxide 1:1, then with 20 ml of water. The organic solution is dried over anhydrous sodium sulfate, filtered and evaporated to dryness under reduced pressure. The oil thus obtained is dissolved in 30 ml of isopropanol and 4.38 g of 2-naphtalenesulfonic acid dissolved in 30 ml of isopropanol are added to the solution at about 60° C. From the solution thus obtained a product crystallizes which is filtered and dried to give 2-(1-piperazinyl)pyrimidine napsilate identical to the product of Example 1.
Quantity
3.2 g
Type
reactant
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12.1 g
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100 mL
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4.38 g
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reactant
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Quantity
30 mL
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solvent
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Quantity
30 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of anhydrous piperazine (95 g; 1 mol) in ethanol (475 ml), there was added 2-chloropyrimidine (22.9 g; 0.2 mol), and the resultant mixture was stirred at room temperature for 3 hours. After completion of the reaction, a 5% aqueous sodium hydroxide solution was added, followed by extraction with chloroform. The chloroform layer was washed thrice with water and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was distilled to give 1-(2-pyrimidinyl)piperazine. B.P., 131°-132° C./1.5 mmHg.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
475 mL
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solvent
Reaction Step One
[Compound]
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resultant mixture
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Synthesis routes and methods III

Procedure details

In a manner identical to that described above in Scheme 2, from 100 mg (0.29 mmol) of 2-(4-nitrophenoxycarbonyl)amino-5-phenylthiazole and 48 mg (0.29 mmol) of 4-(2-pyrimidinyl)piperazine was obtained the bis TFA salt of 3 as a fluffy white amorphous solid after lyophilization. H1 NMR (DMSO-d6): 3.61 (m, 4H), 3.72 (m, 4H), 6.70 (m, 1H), 7.45 (complex, 6H), 7.80 (s, 1H), 8.20 (m, 2H). High Res. FAB MS: Theo. Mass=367.1336; measured mass=267.1337.
Name
Quantity
0 (± 1) mol
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3
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100 mg
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Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(Nc1ncc(-c2ccccc2)s1)NN1CCN(c2ncccn2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a stirred, warm (approximately 50°) solution of anhydrous piperazine (100 g, 1.16 mole) and sodium carbonate (58 g, 0.47 mole) in 465 mL water was added 2-chloropyrimidine (53 g, 0.46 mole) in portions over about 1 hour. External cooling was required to maintain the temperature in the 50°-65° range. After the addition, the stirred reaction mixture was kept in the temperature range of 50°-65° for one hour and then allowed to slowly cool to 35° over a 2 hour period. The mixture was filtered, removing 1,4-dipyrimidinylpiperazine, and the filtrate was extracted with 350 mL portions of chloroform. The chloroform extracts were dried (MgSO4) and concentrated to 62 g (82%) of an oily solid which can be purified by distillation (b.p. 118°-120°/2 Torr.) or converted to a salt form.
Quantity
100 g
Type
reactant
Reaction Step One
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58 g
Type
reactant
Reaction Step One
Name
Quantity
465 mL
Type
solvent
Reaction Step One
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53 g
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Piperazinyl)pyrimidine
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2-(1-Piperazinyl)pyrimidine
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Reactant of Route 5
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Reactant of Route 6
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2-(1-Piperazinyl)pyrimidine

Citations

For This Compound
53
Citations
H Wang, E Cui, J Li, X Ma, X Jiang, S Du, S Qian… - European Journal of …, 2022 - Elsevier
Microglia-mediated neuroinflammation plays an important role in ischemic stroke (IS). In this work, a series of novel indole and indazole-piperazine pyrimidine derivatives with anti-…
Number of citations: 13 www.sciencedirect.com
T SEKIYA, S HATA, S YAMADA - Chemical and pharmaceutical …, 1983 - jstage.jst.go.jp
Structure-activity studies of 36 hypoglycemic 4-amino-2-(1-piperazinyl)-5, 6-polymethylenepyrimidine derivatives were performed by the adaptive least-squares method. In the analysis, …
Number of citations: 5 www.jstage.jst.go.jp
W Peng, J Chen, H Liu, X Li, Z Deng, J Yuan, Y Peng… - Chemical Papers, 2019 - Springer
Eptapirone free base, F11440,4-methyl-2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1,2,4-triazine-3,5(2H,4H)-dione, represents a potent and selective 5-HT1A receptor agonist with high …
Number of citations: 1 link.springer.com
T SEKIYA, H HIRANUMA, M UCHIDE… - Chemical and …, 1981 - jstage.jst.go.jp
4-Amino-2-methylthiopyrimidine derivatives (4) were synthesized by the cyclization of 3-cyano-2-methylisothiourea (2) with ketones (3). Oxidation of 4 produced 4-amino-2-…
Number of citations: 14 www.jstage.jst.go.jp
T SEKIYA, H HIRANUMA, T KANAYAMA… - Chemical and …, 1983 - jstage.jst.go.jp
As part of our studies on pyrimidine derivatives, 27 4-a1kyl-2-(1—piperaziny1)-5, 6-poly—methylenepyrimidines and structurally related derivatives were synthesized, and their …
Number of citations: 7 www.jstage.jst.go.jp
MC Suen, JC Wang - Journal of the Chinese Chemical Society, 2008 - Wiley Online Library
The reactions of Cd(NO 3 ) 2 ·4H 2 O with NH 4 SCN and 2,4‐dpa (2,4‐dpa = 2,4‐dipyridineamine) in CH 3 OH afforded the one‐dimensional coordination polymer [Cd(NCS) 2 (2,4‐dpa…
Number of citations: 8 onlinelibrary.wiley.com
PV Ramachandran, B Gong, HC Brown - Tetrahedron: Asymmetry, 1993 - Elsevier
Asymmetric syntheses of both enantiomers of the potential antipsychotic agent, α-(4-fluorophenyl)-4-(2-pyrimidynyl)-1-piperazinebutanol, have been achieved via the chiral reduction of …
Number of citations: 11 www.sciencedirect.com
H Pessoa-Mahana, CU Núñez… - Chemical and …, 2012 - jstage.jst.go.jp
A series of 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives (12a–h) was synthesized and evaluated for binding affinity at the human 5-hydroxytryptamine1A receptor (5-HT1AR) …
Number of citations: 17 www.jstage.jst.go.jp
Z Sang, K Wang, H Wang, H Wang, Q Ma, X Han… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of 2-acetyl-5-O-(amino-alkyl)phenol derivatives was designed, synthesized and evaluated as multi-function inhibitors for the treatment of Alzheimer’s disease (AD). The results …
Number of citations: 19 www.sciencedirect.com
KH Yoo, HS Choi, DC Kim, KJ Shin… - … der Pharmazie: An …, 2003 - Wiley Online Library
Heteroarylpiperazine and heteroarylbipiperidine derivatives, bearing a 4‐piperidine ring instead of an alkylamino side chain to give the semi‐rigidity, were prepared and evaluated for …
Number of citations: 8 onlinelibrary.wiley.com

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